N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, a compound with a complex molecular structure, is involved in various chemical synthesis processes. For instance, its analogs are used in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, a compound with potential pharmaceutical applications (Zaki, El-Dean, & Radwan, 2014).
Ethylene Biosynthesis Inhibition
Compounds related to this compound, such as pyrazinamide derivatives, have been identified as inhibitors of ethylene biosynthesis in plants. This inhibition is significant in reducing postharvest loss of fruits and flowers, suggesting potential agricultural applications (Sun et al., 2017).
Analgesic and Anti-Inflammatory Properties
Related chemical structures have been explored for their analgesic and anti-inflammatory properties. For example, certain benzodifuranyl derivatives exhibit significant inhibition of cyclooxygenase enzymes, suggesting their utility in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Interaction with CB1 Cannabinoid Receptor
Compounds structurally similar to this compound have been studied for their interaction with the CB1 cannabinoid receptor. These studies help in understanding the molecular dynamics of receptor-ligand interactions, which is crucial for drug development in neurological and psychiatric disorders (Shim et al., 2002).
Crystal Structures and Chemical Bonding
The compound and its analogs have been a subject of study in crystallography, providing insights into molecular bonding and interactions. Understanding these structural aspects is vital for the development of new materials and drugs (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Potential Antimicrobial Agents
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in treating infections (Desai, Shihora, & Moradia, 2007).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c1-31-21-8-3-18(17-22(21)32-2)9-10-27-24(30)19-4-6-20(7-5-19)34-25-23(26-11-12-28-25)29-13-15-33-16-14-29/h3-8,11-12,17H,9-10,13-16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYARNFJONGXSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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